molecular formula C10H13N3O3 B1301353 N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide CAS No. 75129-75-8

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

Cat. No. B1301353
CAS RN: 75129-75-8
M. Wt: 223.23 g/mol
InChI Key: UKZKIIKNIOGTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a compound that has been the subject of various studies due to its potential electronic and biological interactions. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide.

Synthesis Analysis

The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide, although the specific details would depend on the reactivity of the hydrazino and oxoethoxy functional groups.

Molecular Structure Analysis

The molecular structure of related acetamide compounds has been confirmed through various techniques such as elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters and intramolecular interactions, which are crucial for understanding the stability and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using molecular docking analysis to investigate their potential as antifungal and anticancer agents . The electronic properties, such as HOMO-LUMO gap energies, have been determined in different solvents, which gives an indication of the compound's reactivity in various environments . These studies can provide a basis for predicting the chemical reactions that N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of related acetamide compounds have been characterized by spectroscopic methods and computational calculations . Vibrational spectroscopy and thermogravimetric analysis provide insights into the stability and vibrational modes of the compounds. Computational methods such as DFT calculations help in understanding the electronic structure and potential non-linear optical properties . These analyses are essential for predicting the behavior of N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide in various applications.

Scientific Research Applications

Corrosion Inhibition

  • Corrosion Inhibition for Mild Steel : An acetamide derivative and its Mn-complex were investigated as corrosion inhibitors for mild steel in a sulfuric acid solution. The study showed that the Mn-complex displayed higher efficiency in corrosion inhibition compared to the ligand alone, suggesting its potential in protective coatings and corrosion-resistant materials (Shehata, 2017).

Antimicrobial Activity

  • New Antimicrobial Agents : Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides demonstrated potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as certain fungal strains, highlighting their potential as novel antimicrobial agents (Almutairi et al., 2018).
  • Antibacterial and Anti-inflammatory Activities : Compounds synthesized from 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide showed significant antimicrobial and anti-inflammatory activities, indicating their utility in medical and pharmaceutical applications (Thomas et al., 2009).

Chemical Synthesis and Characterization

  • Synthesis of Novel Compounds : The compound's derivatives have been synthesized and characterized, demonstrating their potential in the development of new materials with specific chemical and physical properties. For instance, the synthesis and structural elucidation of N-phenyl-2,2-di(4-chlorophenoxy)acetamide showcases the compound's versatility in chemical synthesis (Jian-wei, 2009).

properties

IUPAC Name

N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZKIIKNIOGTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001244168
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide

CAS RN

75129-75-8
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75129-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001244168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.